2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and an amino group, as well as a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-chloropyrimidine precursor, which is then reacted with an appropriate benzofuran derivative under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyrimidine ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyrimidine: Shares the pyrimidine core but lacks the benzofuran moiety.
1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol: Contains the benzofuran moiety but lacks the pyrimidine ring.
5-Chloropyrimidine-2-amine: Similar pyrimidine structure with a chlorine substitution.
Uniqueness
2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the combination of the pyrimidine and benzofuran moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5-chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-6-16-14(17-7-11)18-8-12(19)9-1-2-13-10(5-9)3-4-20-13/h1-2,5-7,12,19H,3-4,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAMXHYEVFAFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC3=NC=C(C=N3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.